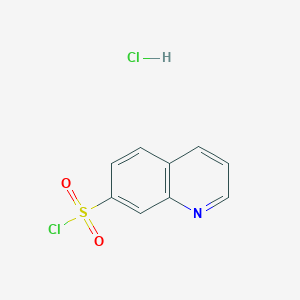

Quinoline-7-sulfonyl chloride;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline-7-sulfonyl chloride;hydrochloride is a chemical compound with the molecular formula C9H6ClNO2S.ClH. It is a derivative of quinoline, a nitrogenous bicyclic heterocyclic compound. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .

Métodos De Preparación

The synthesis of quinoline-7-sulfonyl chloride;hydrochloride can be achieved through various methods. One common approach involves the reaction of quinoline with chlorosulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process typically requires controlled reaction conditions, including specific temperatures and reaction times .

Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .

Análisis De Reacciones Químicas

Quinoline-7-sulfonyl chloride;hydrochloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electrophile.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: This compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various quinoline derivatives.

Aplicaciones Científicas De Investigación

Quinoline-7-sulfonyl chloride;hydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those with antimicrobial, anticancer, and anti-inflammatory properties.

Biological Research: This compound is utilized in the study of enzyme inhibitors and as a building block for designing biologically active molecules.

Industrial Chemistry: This compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of quinoline-7-sulfonyl chloride;hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparación Con Compuestos Similares

Quinoline-7-sulfonyl chloride;hydrochloride can be compared with other quinoline derivatives such as 8-hydroxyquinoline and quinoline-8-sulfonyl chloride. While all these compounds share the quinoline core structure, their functional groups and reactivity differ. For example:

8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties, it has a hydroxyl group at the 8-position, which imparts different chemical reactivity compared to the sulfonyl chloride group.

Quinoline-8-sulfonyl chloride: Similar to this compound, but with the sulfonyl chloride group at the 8-position, leading to variations in its chemical behavior and applications.

These differences highlight the unique properties and applications of this compound in various fields of research and industry.

Actividad Biológica

Quinoline-7-sulfonyl chloride; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antimalarial properties, supported by various studies and data tables.

Overview of Quinoline Derivatives

Quinoline and its derivatives have been extensively studied for their pharmacological potential. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory effects. The specific structure of quinoline derivatives often influences their biological efficacy.

Antimicrobial Activity

Quinoline-7-sulfonyl chloride; hydrochloride has demonstrated notable antimicrobial properties. Research indicates that quinoline derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Quinoline-7-sulfonyl chloride | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Methicillin-resistant Staphylococcus aureus | 128 µg/mL |

The data indicates that quinoline derivatives exhibit varying levels of activity against different bacterial strains, with some showing significant potency against resistant strains such as MRSA.

Anticancer Activity

Quinoline-7-sulfonyl chloride; hydrochloride has also been evaluated for its anticancer properties. Studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Quinoline-7-sulfonyl chloride | MCF-7 (Breast Cancer) | 23.49 |

| HCT-116 (Colon Cancer) | 27.26 | |

| HeLa (Cervical Cancer) | 51.67 |

The IC50 values indicate that quinoline derivatives can exert cytotoxic effects on cancer cells, with selectivity towards certain cell lines. For instance, compound (3) showed significant activity against MCF-7 cells with an IC50 value of 23.49 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.

Antimalarial Activity

The antimalarial activity of quinoline derivatives is well-documented. Research has shown that these compounds can effectively inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.

Table 3: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (µM) against P. falciparum |

|---|---|

| Quinoline-7-sulfonyl chloride | < 50 |

| < 100 |

Most quinoline derivatives exhibit moderate to high antimalarial activity, with several compounds achieving IC50 values below 50 µM, indicating strong efficacy against malaria parasites.

The mechanisms underlying the biological activities of quinoline derivatives are diverse:

- Antimicrobial : The compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Anticancer : They may induce apoptosis in cancer cells through the activation of specific signaling pathways or by altering gene expression related to cell cycle regulation.

- Antimalarial : The action may involve inhibition of heme detoxification in the malaria parasite or interference with its replication cycle.

Case Studies and Research Findings

Recent studies have highlighted the promising potential of quinoline derivatives in drug development:

- Anticancer Studies : A study demonstrated that a specific quinoline derivative significantly reduced histone H3 expression and affected the transcriptional activity of cell cycle regulators in various cancer cell lines .

- Antimicrobial Efficacy : Another research indicated that quinoline sulfonamide complexes exhibited potent antibacterial activity against multidrug-resistant strains .

- Antimalarial Efficacy : Compounds derived from quinolines showed effective inhibition against drug-sensitive and resistant strains of P. falciparum .

Propiedades

IUPAC Name |

quinoline-7-sulfonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMXZPKIFDIUPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)N=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.